N-(5-chloro-2-methoxyphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and an isoquinolinyl moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 3,4-dihydroisoquinoline.
Acylation Reaction: The 5-chloro-2-methoxyaniline undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to form the corresponding acetamide.
Coupling Reaction: The acetamide is then coupled with 3,4-dihydroisoquinoline under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the replacement of the chloro group with other functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-(1H-isoquinolinyl)acetamide: Similar structure but lacks the dihydro moiety.
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dihydro-2(1H)-quinolinyl)acetamide: Similar structure but with a quinoline ring instead of isoquinoline.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is unique due to the presence of both the chloro-substituted methoxyphenyl group and the dihydroisoquinoline moiety. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H19ClN2O2 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-7-6-15(19)10-16(17)20-18(22)12-21-9-8-13-4-2-3-5-14(13)11-21/h2-7,10H,8-9,11-12H2,1H3,(H,20,22) |
InChI Key |
UWKRXJHAQYMAQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC3=CC=CC=C3C2 |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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